molecular formula C6H9O4- B8806825 4-Ethoxy-4-oxobutanoate

4-Ethoxy-4-oxobutanoate

Cat. No.: B8806825
M. Wt: 145.13 g/mol
InChI Key: LOLKAJARZKDJTD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-4-oxobutanoate (IUPAC name: ethyl 4-oxobutanoate) is a carboxylic ester derivative characterized by an ethoxy group (-OCH₂CH₃) and a ketone group (-C=O) at the fourth carbon of the butanoate backbone. Its molecular formula is C₆H₁₀O₄, with a molecular weight of 146.14 g/mol . This compound is neutral (pKa ~7) and serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Key synonyms include monoethyl succinate and succinic acid monoethyl ester .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethoxy-4-oxobutanoate, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis of this compound typically involves esterification of 4-oxobutanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) via reflux conditions. Key considerations include:

  • Catalyst selection : Sulfuric acid is preferred for its efficiency in protonating the carbonyl group, accelerating nucleophilic attack by ethanol.
  • Temperature control : Reflux (~78°C) ensures complete conversion while minimizing side reactions like decarboxylation.
  • Purification : Distillation or column chromatography removes unreacted acid and byproducts (e.g., diethyl ether derivatives) .

Optimization Table :

ParameterOptimal RangeImpact on Yield
Catalyst (H₂SO₄)1–2 mol%Higher concentrations risk side reactions.
Reaction Time6–8 hrsProlonged time increases esterification efficiency.
SolventAnhydrous ethanolPrevents hydrolysis of the ester product.

Q. How do substituents on the phenyl ring affect the reactivity and stability of this compound derivatives?

Methodological Answer:
Substituents such as halogens (Cl, F) or electron-withdrawing groups (CN) on the phenyl ring alter reactivity:

  • Electron-deficient rings (e.g., 4-fluorophenyl derivatives) enhance electrophilic substitution at the meta position due to reduced electron density.
  • Steric effects : Bulky groups (e.g., acetoxy) hinder nucleophilic attack on the keto group, increasing stability under basic conditions .

Example :

  • 4-(4-Chloro-2-fluorophenyl)-4-oxobutanoate exhibits reduced hydrolysis rates compared to unsubstituted analogs due to steric and electronic effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR vs. IR) when characterizing novel this compound analogs?

Methodological Answer:
Contradictions often arise from solvent effects or polymorphism . Mitigation strategies include:

  • Cross-validation : Combine 1H^1H-NMR (CDCl₃ or DMSO-d₆), 13C^{13}C-NMR, and IR to confirm functional groups (e.g., ester C=O at ~1730 cm⁻¹).
  • Variable-temperature NMR : Resolves dynamic effects (e.g., keto-enol tautomerism) that obscure peak splitting.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Case Study :
For 4-methoxy-4-oxobutanoic acid , residual methanol in 1H^1H-NMR (δ 3.68 ppm, OCH₃) can mask hydroxyl signals. Drying under vacuum (<1 mmHg) eliminates solvent interference .

Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify electrophilic hotspots:

  • Keto vs. ester carbonyl : The 4-oxo group is more electrophilic due to conjugation with the ethoxy group, favoring nucleophilic addition (e.g., Grignard reagents).
  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states, directing attack to the keto position .

Example :

  • Ethyl 4-(4-cyanophenyl)-3-oxobutanoate undergoes nucleophilic attack at the β-keto position in THF, confirmed by 1H^1H-NMR (disappearance of δ 2.60–2.80 ppm multiplet) .

Q. What experimental designs are recommended for studying the biological activity of this compound derivatives?

Methodological Answer:

  • In vitro assays : Screen for enzyme inhibition (e.g., lipoxygenase) using UV-Vis spectroscopy to track substrate conversion.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to correlate electronic effects with bioactivity.
  • Toxicity profiling : Use MTT assays on mammalian cell lines to assess cytotoxicity thresholds .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes structurally related compounds, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Ethoxy-4-oxobutanoate Ethoxy (-OCH₂CH₃), oxo (-C=O) C₆H₁₀O₄ 146.14 Neutral ester; intermediate in drug synthesis
4-Methoxy-4-oxobutanoic acid Methoxy (-OCH₃), oxo (-C=O) C₅H₈O₄ 132.11 Higher polarity; used in polyalkylation reactions
Ethyl 2-keto-4-phenylbutanoate Phenyl (-C₆H₅), keto (-C=O) C₁₂H₁₄O₃ 206.24 Lipophilic; potential kinase inhibitor
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate Fluorine (-F), methoxyphenyl C₁₃H₁₅FO₄ 262.26 Enhanced metabolic stability; drug intermediate
4-Ethoxy-2-methylene-4-oxobutanoic acid Ethoxy, methylene (=CH₂) C₇H₁₀O₄ 158.15 Reactive dienophile; used in Diels-Alder reactions
Ethyl 3-oxo-4-phenylsulfanyl-butanoate Phenylsulfanyl (-S-C₆H₅) C₁₂H₁₄O₃S 238.30 Thioether functionality; redox-active

Key Structural Differences

  • Alkoxy Group Variations: Ethoxy vs. Aromatic Substituents: Compounds like Ethyl 2-keto-4-phenylbutanoate (C₁₂H₁₄O₃) introduce phenyl groups, enhancing lipophilicity and π-π stacking interactions in biological systems . Heteroatom Incorporation: Ethyl 3-oxo-4-phenylsulfanyl-butanoate (C₁₂H₁₄O₃S) contains sulfur, enabling nucleophilic substitution or oxidation reactions .

Functional and Reactivity Insights

  • Electronic Effects: Electron-withdrawing groups (e.g., fluorine in Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate) increase electrophilicity at the ketone, enhancing reactivity in nucleophilic additions . Methoxy groups (e.g., 4-Methoxy-4-oxobutanoic acid) donate electron density, stabilizing intermediates in electrophilic substitutions .
  • Steric Effects: Bulky substituents (e.g., biphenyl in Ethyl 4-biphenyl-4-yl-4-oxobutanoate, C₁₈H₁₈O₃) hinder access to reactive sites, influencing regioselectivity in catalysis .

Pharmaceutical Relevance

  • Kinase Inhibition: Ethyl 2-keto-4-phenylbutanoate derivatives exhibit inhibitory activity against protein kinase B (PknB), a target in tuberculosis therapy. Aromatic substituents enhance binding affinity via hydrophobic interactions .
  • Metabolic Stability: Fluorinated analogs (e.g., Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate) resist oxidative degradation, improving drug half-life .

Preparation Methods

Laboratory-Scale Synthesis Methods

Acid-Catalyzed Esterification of Succinic Acid

The most straightforward method involves reacting succinic acid with ethanol in the presence of an acid catalyst. Sulfuric acid (H₂SO₄) is commonly used to protonate the carboxylic acid group, facilitating nucleophilic attack by ethanol. The reaction is typically conducted under reflux conditions (78–100°C) for 4–6 hours. A 1:1 molar ratio of succinic acid to ethanol is critical to favor monoester formation, though excess ethanol risks diethyl succinate production .

Reaction equation:
Succinic acid+EthanolH2SO44-Ethoxy-4-oxobutanoate+Water\text{Succinic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water}

Water removal via azeotropic distillation (e.g., using a Dean-Stark apparatus) shifts the equilibrium toward ester formation. Yields typically range from 50% to 70% under optimized conditions .

Anhydride Ring-Opening with Ethanol

Succinic anhydride offers a reactive alternative to succinic acid, avoiding the need for strong acid catalysts. The anhydride reacts with ethanol at room temperature, selectively forming the monoester without diethyl byproducts. This method achieves higher yields (75–85%) due to the anhydride’s inherent reactivity .

Reaction equation:
Succinic anhydride+EthanolThis compound\text{Succinic anhydride} + \text{Ethanol} \rightarrow \text{this compound}

The absence of acidic catalysts simplifies purification, making this route preferable for small-scale synthesis.

Industrial Production Strategies

Continuous Flow Reactor Systems

Industrial processes prioritize scalability and efficiency. Continuous flow reactors enable precise control over reaction parameters (temperature, residence time, and stoichiometry), reducing side reactions. For example, a tubular reactor operating at 90°C with a heterogeneous catalyst (e.g., Amberlyst-15) achieves 80–90% conversion rates .

Key advantages:

  • Reduced waste generation.

  • Consistent product quality.

Enzymatic Esterification

Biocatalysts like lipases offer a sustainable alternative to chemical catalysts. Immobilized Candida antarctica lipase B (CALB) catalyzes the esterification of succinic acid with ethanol in non-aqueous media. This method operates at mild temperatures (30–40°C) and avoids corrosive acids, aligning with green chemistry principles .

Typical conditions:

  • Enzyme loading: 5–10% (w/w).

  • Solvent: Toluene or ionic liquids.

  • Yield: 60–75%.

Reaction Optimization and Challenges

Stoichiometric and Kinetic Considerations

The molar ratio of succinic acid to ethanol significantly impacts product distribution. A 1:1 ratio minimizes diethyl succinate formation, but excess ethanol (1:2) accelerates reaction rates. Kinetic studies reveal pseudo-first-order behavior under acidic conditions, with an activation energy of 45–50 kJ/mol .

Purification Techniques

Crude product purification often involves:

  • Neutralization: Sodium bicarbonate washes remove residual acid.

  • Distillation: Fractional distillation under reduced pressure isolates the monoester (boiling point: 210–215°C at 760 mmHg).

  • Crystallization: Recrystallization from ethanol-water mixtures enhances purity (>98%).

Comparative Analysis of Synthesis Routes

MethodCatalystTemperature (°C)Time (h)Yield (%)Scalability
Acid-catalyzed esterificationH₂SO₄78–1004–650–70Moderate
Anhydride ring-openingNone252–375–85High
Enzymatic esterificationCALB lipase30–4012–2460–75Low

Properties

Molecular Formula

C6H9O4-

Molecular Weight

145.13 g/mol

IUPAC Name

4-ethoxy-4-oxobutanoate

InChI

InChI=1S/C6H10O4/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H,7,8)/p-1

InChI Key

LOLKAJARZKDJTD-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CCC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.